Creatinine monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Creatinine monohydrate is a naturally occurring compound synthesized in the body from the amino acids glycine, arginine, and methionine. It is stored in the muscles and used as a source of energy during high-intensity activities. This compound supplements provide an exogenous source of this compound to enhance its availability in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Creatinine monohydrate can be synthesized through various chemical routes. One common method involves the catalytic dehydrogenation of N-methylethanolamine or ethanolamine in an alkaline solution, followed by reaction with a guanylating agent such as O-alkylisourea or cyanamide under acidic conditions . Another method involves dissolving creatinine in glacial acetic acid and titrating with perchloric acid using potentiometric determination .

Industrial Production Methods

In industrial settings, this compound is produced by reacting sarcosinate or glycinate solutions with guanylating agents under controlled conditions. The resulting suspension is filtered, washed, and dried to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Creatinine monohydrate undergoes various chemical reactions, including:

Oxidation: Creatinine can be oxidized to form creatine.

Reduction: Creatinine can be reduced back to creatine under specific conditions.

Substitution: Creatinine can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and guanylating agents like O-alkylisourea .

Major Products Formed

The major products formed from these reactions include creatine, creatine phosphate, and various creatine derivatives .

Aplicaciones Científicas De Investigación

Creatinine monohydrate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in cellular energy metabolism and muscle physiology.

Medicine: Used as a dietary supplement to enhance muscle performance and recovery. .

Industry: Used in the production of dietary supplements and as an additive in various food products.

Mecanismo De Acción

Creatinine monohydrate exerts its effects by increasing the availability of phosphocreatine in the muscles. Phosphocreatine regenerates adenosine triphosphate (ATP), the primary energy source during short, intense bursts of exercise. This process is catalyzed by the enzyme creatine kinase . Additionally, this compound promotes muscle growth through increased water retention within muscle cells, leading to a volumizing effect .

Comparación Con Compuestos Similares

Similar Compounds

Creatine hydrochloride: Known for its higher solubility compared to creatinine monohydrate.

Creatine ethyl ester: Claimed to have better absorption rates.

Buffered creatine: Designed to reduce the conversion of creatine to creatinine in the stomach.

Uniqueness

This compound is the most extensively studied and widely used form of creatine. It is known for its effectiveness in enhancing muscle performance and its relatively low cost compared to other forms .

Propiedades

Fórmula molecular |

C4H9N3O2 |

|---|---|

Peso molecular |

131.13 g/mol |

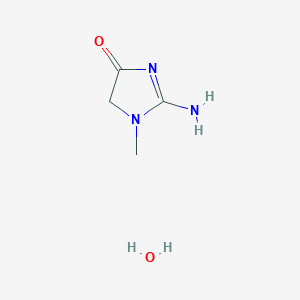

Nombre IUPAC |

2-amino-3-methyl-4H-imidazol-5-one;hydrate |

InChI |

InChI=1S/C4H7N3O.H2O/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H2 |

Clave InChI |

NDFCCFWNBAZVMD-UHFFFAOYSA-N |

SMILES canónico |

CN1CC(=O)N=C1N.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)

![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)

![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)

![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)

![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)

![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)

![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)